molecular formula C17H17ClN2O2S B2996105 2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892976-68-0

2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2996105
CAS RN: 892976-68-0
M. Wt: 348.85
InChI Key: KSTDCXRNQLPKBE-UHFFFAOYSA-N
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Description

2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as BCTC and belongs to the class of benzo[b]thiophene derivatives. BCTC has been found to exhibit potent and selective antagonism of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Scientific Research Applications

Antimicrobial Activities

The compound has been utilized in the synthesis of derivatives with significant antimicrobial activities. One study describes the synthesis of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives. These compounds exhibited notable activities against bacterial and fungal strains, suggesting its potential as a framework for developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Antitumor Properties

Another research direction involves the synthesis of compounds with antitumor properties. Although the specific compound mentioned was not directly cited in antitumor studies, related structures have been investigated. For example, the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones showed promising results against L-1210 and P388 leukemia, indicating the therapeutic potential of structurally similar compounds (Stevens et al., 1984).

Synthesis of Fused Heterocyclic Derivatives

The utility of 2-aminothiophene-3-carboxamide derivatives in synthesizing a range of biologically active, fused heterocyclic compounds has been demonstrated. These synthesized compounds showed antimicrobial activity against bacteria, highlighting the parent compound's role in creating pharmaceutical intermediates with potential biological applications (Wardakhan, Elmegeed, & Manhi, 2005).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

The compound serves as a precursor in the synthesis of novel thiophene derivatives that were evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. This demonstrates the compound's potential in contributing to the development of new therapeutic agents for treating various conditions (Amr et al., 2010).

Inhibition of Cell Adhesion

Derivatives of the compound have been studied for their ability to inhibit cell adhesion by affecting the upregulation of adhesion molecules like E-selectin and ICAM-1 on the surface of endothelium. This application suggests potential therapeutic uses in treating inflammation and related conditions (Boschelli et al., 1995).

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-19-16(22)14-12-7-2-3-8-13(12)23-17(14)20-15(21)10-5-4-6-11(18)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTDCXRNQLPKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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